3-amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide 3-amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17423237
InChI: InChI=1S/C15H14BrClN2O2/c1-2-21-14-6-4-10(17)8-13(14)19-15(20)9-3-5-11(16)12(18)7-9/h3-8H,2,18H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C15H14BrClN2O2
Molecular Weight: 369.64 g/mol

3-amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide

CAS No.:

Cat. No.: VC17423237

Molecular Formula: C15H14BrClN2O2

Molecular Weight: 369.64 g/mol

* For research use only. Not for human or veterinary use.

3-amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide -

Specification

Molecular Formula C15H14BrClN2O2
Molecular Weight 369.64 g/mol
IUPAC Name 3-amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide
Standard InChI InChI=1S/C15H14BrClN2O2/c1-2-21-14-6-4-10(17)8-13(14)19-15(20)9-3-5-11(16)12(18)7-9/h3-8H,2,18H2,1H3,(H,19,20)
Standard InChI Key BMVBGJDFNHUKLU-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)Br)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

3-Amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide has the molecular formula C₁₅H₁₄BrClN₂O₂ and a molecular weight of 369.64 g/mol . The structure comprises:

  • A benzamide backbone with amino (-NH₂) and bromo (-Br) substituents at positions 3 and 4, respectively.

  • An N-linked 5-chloro-2-ethoxyphenyl group, featuring a chlorine atom at position 5 and an ethoxy (-OCH₂CH₃) group at position 2.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1307544-83-7
Molecular FormulaC₁₅H₁₄BrClN₂O₂
Molecular Weight369.64 g/mol
IUPAC Name3-Amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide

Synthesis and Reaction Pathways

Reaction Conditions

Key conditions inferred from related compounds include:

  • Temperature: 0–25°C for bromination/chlorination.

  • Solvents: Polar aprotic solvents (DMF, DMSO) for amidation.

  • Catalysts: Pd(PPh₃)₄ for Suzuki-Miyaura couplings if further functionalization is required .

Structural and Spectroscopic Analysis

Molecular Geometry

X-ray crystallography data are unavailable, but computational models predict:

  • Planarity: The benzamide core and substituted phenyl ring adopt a near-coplanar arrangement.

  • Hydrogen Bonding: The amino group forms intramolecular H-bonds with the amide carbonyl, stabilizing the structure.

Spectroscopic Signatures

  • ¹H NMR: Expected signals include δ 6.8–7.5 ppm (aromatic protons), δ 4.1 ppm (ethoxy -OCH₂CH₃), and δ 5.2 ppm (amide NH).

  • IR: Stretching vibrations at ~3350 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), and 560 cm⁻¹ (C-Br) .

Physicochemical Properties

Table 2: Experimental and Predicted Properties

PropertyValue/Description
Melting PointNot reported
SolubilityLow in water; soluble in DMSO, DMF
LogP (Octanol-Water)~3.1 (predicted)
StabilityHydrolytically stable under ambient conditions

The bromine and chlorine atoms contribute to high lipophilicity, suggesting favorable membrane permeability for biological applications .

ApplicationMechanismSupporting Evidence
AnticancerTyrosine kinase inhibitionPatent literature
Antibacterialβ-lactamase inhibitionPMC studies
Anti-inflammatoryCOX-2 modulationStructural analogs

Challenges and Future Directions

  • Synthetic Optimization: Developing scalable routes with fewer toxic reagents (e.g., replacing LiH with greener bases) .

  • ADMET Profiling: Systematic studies on absorption, metabolism, and toxicity are needed.

  • Target Validation: CRISPR screening or proteomics to identify primary biological targets.

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